molecular formula C7H13F3N2 B13974293 N-methyl-1-(trifluoromethyl)piperidin-3-amine

N-methyl-1-(trifluoromethyl)piperidin-3-amine

Cat. No.: B13974293
M. Wt: 182.19 g/mol
InChI Key: LSZLJCGASLAYBB-UHFFFAOYSA-N
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Description

N-methyl-1-(trifluoromethyl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry. The trifluoromethyl group (-CF3) is known for its electron-withdrawing properties, which can significantly influence the chemical and biological behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(trifluoromethyl)piperidin-3-amine typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable piperidine derivative is reacted with a trifluoromethylating agent under controlled conditions. For example, the reaction of N-methylpiperidine with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(trifluoromethyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents and organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N-methyl-1-(trifluoromethyl)piperidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(trifluoromethyl)piperidin-4-amine
  • N-methyl-1-(trifluoromethyl)piperidin-2-amine
  • N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine

Uniqueness

N-methyl-1-(trifluoromethyl)piperidin-3-amine is unique due to the specific position of the trifluoromethyl group on the piperidine ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C7H13F3N2

Molecular Weight

182.19 g/mol

IUPAC Name

N-methyl-1-(trifluoromethyl)piperidin-3-amine

InChI

InChI=1S/C7H13F3N2/c1-11-6-3-2-4-12(5-6)7(8,9)10/h6,11H,2-5H2,1H3

InChI Key

LSZLJCGASLAYBB-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(C1)C(F)(F)F

Origin of Product

United States

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